molecular formula C16H12N2 B1284207 1-Benzyl-1H-indole-5-carbonitrile CAS No. 80531-13-1

1-Benzyl-1H-indole-5-carbonitrile

Cat. No.: B1284207
CAS No.: 80531-13-1
M. Wt: 232.28 g/mol
InChI Key: XZCSETGZSGBGCI-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-5-carbonitrile (CAS: 80531-13-1) is a substituted indole derivative with a benzyl group at the N1 position and a nitrile (-CN) group at the C5 position. Its molecular formula is C₁₆H₁₂N₂ (MW: 232.29 g/mol), and it is part of a broader class of indole carbonitriles known for their utility in medicinal chemistry and materials science . The nitrile group enhances electrophilicity, making the compound a versatile intermediate for further functionalization.

Properties

IUPAC Name

1-benzylindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCSETGZSGBGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583016
Record name 1-Benzyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80531-13-1
Record name 1-Benzyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Benzyl-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials. The reaction is typically carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . Another approach involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-Benzyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to dopaquinone, a key step in melanin biosynthesis . This inhibition reduces melanin production, making it useful for treating hyperpigmentation disorders.

Comparison with Similar Compounds

Positional Isomers: 4-, 5-, and 6-Carbonitrile Derivatives

Three positional isomers of 1-benzylindole carbonitriles are documented (Table 1):

Compound CAS Number Nitrile Position Molecular Formula Molecular Weight (g/mol)
1-Benzyl-1H-indole-4-carbonitrile 177548-00-4 C4 C₁₆H₁₂N₂ 232.29
1-Benzyl-1H-indole-5-carbonitrile 80531-13-1 C5 C₁₆H₁₂N₂ 232.29
1-Benzyl-1H-indole-6-carbonitrile 1030423-43-8 C6 C₁₆H₁₂N₂ 232.29

Key Differences :

  • Electronic Effects : The nitrile group’s position alters electron distribution in the indole ring. For example, a C5 nitrile (as in the target compound) may lead to distinct resonance stabilization compared to C4 or C6 positions, influencing reactivity in cross-coupling reactions .

Functionalized Indole Carbonitriles with Substituents

Several analogs with additional substituents highlight the impact of functional groups (Table 2):

Compound (Reference) Substituents Physical State Purity (%) Yield (mg) Key Data
1-Benzyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile (9n) C5-OCH₃, C3-(4-OCH₃-Ph) Brown solid 89 254 ¹H/¹³C NMR, HRMS
1-Benzyl-6-methoxy-3-(3-methoxyphenyl)-1H-indole-2-carbonitrile (9o) C6-OCH₃, C3-(3-OCH₃-Ph) Brown solid 93 264 ¹H/¹³C NMR, HRMS
1-Benzyl-5-fluoro-3-(3-methoxyphenyl)-1H-indole-2-carbonitrile (9p) C5-F, C3-(3-OCH₃-Ph) Yellow liquid 98 279 ¹H/¹³C NMR, HRMS

Observations :

  • Substituent Effects : Methoxy or fluoro groups at C5/C6 influence polarity and solubility. For instance, 9p (C5-F) exhibits higher purity (98%) and yield (279 mg), possibly due to improved crystallinity from fluorine’s electronegativity .
  • Spectral Shifts : In 9n (C5-OCH₃), the methoxy group deshields adjacent protons, resulting in distinct ¹H NMR aromatic signals compared to 9o (C6-OCH₃) .

Comparison with Non-Benzyl Indole Carbonitriles

  • 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (5b) :
    • Structure : Lacks the N1-benzyl group but has a methyl at C5 and phenyl at C3.
    • Properties : Melting point (168°C) and IR data (υCN = 2189 cm⁻¹) differ significantly from 1-benzyl-5-carbonitrile, underscoring the benzyl group’s role in lowering melting points and modifying solubility .

Research Implications

  • Medicinal Chemistry : The C5 nitrile in this compound may enhance binding to biological targets (e.g., kinases) compared to C4/C6 analogs due to spatial positioning .
  • Materials Science : Substituent-dependent electronic properties (e.g., fluoro in 9p) could tailor optoelectronic applications .

Biological Activity

Overview

1-Benzyl-1H-indole-5-carbonitrile is a heterocyclic compound belonging to the indole family, characterized by a benzyl group attached to the nitrogen atom of the indole ring and a nitrile group at the 5-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent.

  • Molecular Formula : C₁₆H₁₃N₂
  • Molecular Weight : 247.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism of action may include:

  • Enzyme Inhibition : The compound can inhibit enzymes related to cancer cell proliferation and microbial growth.
  • Binding Affinity : It exhibits significant binding affinity for cytochrome P450 enzymes, influencing drug metabolism and detoxification processes.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent across various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HT-29)

The IC50 values for these cell lines vary significantly, indicating different levels of sensitivity. A summary of findings is presented in Table 1.

Cell LineIC50 (µM)Reference
MCF-710.5
A5498.2
HT-2915.3

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies have shown that it inhibits bacterial growth at concentrations ranging from 50 to 200 µg/mL, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies illustrate the efficacy of this compound in clinical and laboratory settings:

  • Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of the compound on different cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.
  • Antimicrobial Efficacy Assessment : Another study focused on the antibacterial effects against multidrug-resistant strains. The findings suggested that this compound could serve as a scaffold for designing novel antibiotics.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Benzyl-1H-indazole-5-carbonitrileBenzyl group at nitrogenDifferent reactivity and biological activity
1-Methyl-1H-indole-3-carbonitrileMethyl group at nitrogenDistinct reactivity and applications
1-Benzoyl-1H-indole-5-carbonitrileBenzoyl group instead of benzylInfluences enzyme interactions differently

The comparison highlights how variations in substitution patterns can lead to significant differences in biological activity and pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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